molecular formula C14H9ClN4S B231148 N-(6-chloro-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine

N-(6-chloro-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine

Cat. No. B231148
M. Wt: 300.8 g/mol
InChI Key: QBAAYNDRFUVSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of N-(6-chloro-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.

Biochemical And Physiological Effects

N-(6-chloro-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been shown to have antiviral and antimicrobial activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

N-(6-chloro-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine has certain advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential applications in various fields of scientific research. Another advantage is that it has been shown to have antitumor, antiviral, and antimicrobial activities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many future directions for research on N-(6-chloro-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine. One direction is to study its mechanism of action in more detail to better understand how it inhibits the activity of certain enzymes and proteins. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to determine its potential use in the field of antimicrobial and antiviral therapies. Finally, future research could focus on the synthesis of analogs of N-(6-chloro-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine to determine their potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-(6-chloro-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-aminobenzothiazole with thionyl chloride to form 2-chlorobenzothiazole. The second step involves the reaction of 2-chlorobenzothiazole with o-phenylenediamine to form N-(2-chlorobenzothiazol-6-yl)benzene-1,2-diamine. Finally, the third step involves the reaction of N-(2-chlorobenzothiazol-6-yl)benzene-1,2-diamine with sodium hydroxide and 6-chloro-1H-benzimidazole to form N-(6-chloro-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine.

Scientific Research Applications

N-(6-chloro-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antitumor, antiviral, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

N-(6-chloro-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine

Molecular Formula

C14H9ClN4S

Molecular Weight

300.8 g/mol

IUPAC Name

N-(6-chloro-1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H9ClN4S/c15-8-5-6-9-11(7-8)17-13(16-9)19-14-18-10-3-1-2-4-12(10)20-14/h1-7H,(H2,16,17,18,19)

InChI Key

QBAAYNDRFUVSLK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC4=C(N3)C=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.